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Compound Name: SR14150

Cat. No.: B1681994 Get Quote

Technical Support Center: SR14150
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers and drug development professionals working with SR14150. Our goal is

to help you optimize your experiments and navigate challenges related to its therapeutic

window.

Frequently Asked Questions (FAQs)
Q1: What is SR14150 and what is its primary mechanism
of action?
SR14150 is a moderately selective Nociceptin/Orphanin FQ (NOP) receptor agonist. It also

exhibits partial agonist activity at the mu-opioid receptor (MOR).[1] This dual agonism

contributes to its complex pharmacological profile. In models of acute pain, its analgesic effects

are primarily mediated by the mu-opioid receptor and can be reversed by the opioid antagonist

naloxone.[1][2] However, in chronic pain states, the NOP receptor plays a more significant role

in its antiallodynic effects, which are blocked by NOP receptor antagonists.[3]

Q2: What is the "therapeutic window" and why is it a
concern for SR14150?
The therapeutic window refers to the range of drug doses that produces therapeutic effects

without causing significant toxicity or adverse side effects.[4] For SR14150, the primary dose-

limiting side effect is sedation and motor impairment at higher concentrations. Therefore, the
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therapeutic window is the dose range that provides effective analgesia without inducing

unacceptable levels of sedation. Maximizing this window is a key challenge in its development

as a therapeutic agent.

Q3: How does the role of SR14150's receptor targets
differ in acute versus chronic pain?
In naïve animals or models of acute pain, the antinociceptive effects of systemically

administered SR14150 are largely dependent on its activity at the mu-opioid receptor.[2][3] In

contrast, in animal models of chronic neuropathic pain, such as after spinal nerve ligation, the

NOP receptor system appears to be upregulated.[3] In this context, the antiallodynic (relief from

pain caused by non-painful stimuli) effects of SR14150 are mediated by the NOP receptor.[3]

This differential activity presents both opportunities and challenges for its therapeutic

application.

Troubleshooting Guide
Problem 1: Inconsistent analgesic effects in our animal
model.

Possible Cause 1: Incorrect pain model for the desired outcome.

Recommendation: Ensure your pain model aligns with the receptor you intend to study.

For acute pain studies targeting mu-opioid receptor activity, use models like the hot plate

or tail-flick test. For chronic neuropathic pain targeting NOP receptor activity, consider

models like spinal nerve ligation or chronic constriction injury and assess for mechanical

allodynia using the von Frey test.[3]

Possible Cause 2: Variation in drug administration and timing of assessment.

Recommendation: Standardize your drug administration route (e.g., subcutaneous,

intraperitoneal) and ensure the timing of your behavioral assessment is consistent. The

sedative effects of SR14150 have been noted to dissipate by 60 minutes post-injection,

which may be an optimal time point for assessing analgesia without confounding sedative

effects.[2]

Possible Cause 3: Animal stress.
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Recommendation: Acclimate animals to the testing environment and handling procedures

to minimize stress-induced analgesia, which can confound results.

Problem 2: Significant sedation observed at effective
analgesic doses.

Possible Cause 1: Dose is too high.

Recommendation: Perform a dose-response study to identify the minimal effective dose

for analgesia and the threshold for sedation in your specific model. A dose of 10 mg/kg

(s.c.) has been shown to produce significant antiallodynic effects in mice.[3]

Possible Cause 2: Assessment of sedation is not standardized.

Recommendation: Use a standardized method to quantify sedation, such as the rotarod

test for motor coordination or an open field test to measure locomotor activity.[5] This will

allow for a more objective assessment of the therapeutic window.

Possible Cause 3: Formulation leads to rapid peak plasma concentrations.

Recommendation: Explore alternative formulation strategies to control the release of

SR14150. See the "Strategies to Improve the Therapeutic Window" section for more

details.

Quantitative Data Summary
The therapeutic index (TI) is a ratio that compares the dose of a drug that produces a toxic

effect to the dose that produces a therapeutic effect. A larger TI indicates a wider margin of

safety.

Therapeutic Index of SR14150 in a Mouse Model of Chronic Pain
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Parameter Description Dose (mg/kg, s.c.) Reference

ED50 (Effective Dose)

Estimated dose for

significant

antiallodynic effect.

~10 [3]

TD50 (Toxic Dose)

Estimated dose

causing significant

sedation/motor

impairment.

>10

Estimated based on

qualitative reports of

sedation at higher

doses.

Therapeutic Index

(TD50/ED50)

Estimated therapeutic

window.
>1

Calculated from the

above values.

Note: The TD50 for sedation is an estimation based on published literature, which indicates

that sedative effects are a primary dose-limiting factor. Further dose-response studies are

required to establish a precise TD50 and therapeutic index.

Experimental Protocols
Assessment of Antiallodynia in a Chronic Pain Model
(von Frey Test)

Animal Model: Induce chronic neuropathic pain in mice using the spinal nerve ligation (SNL)

model.

Acclimation: Allow animals to acclimate to the testing apparatus (e.g., a wire mesh platform)

for at least 30-60 minutes before testing.

Filament Application: Apply calibrated von Frey filaments of increasing stiffness to the plantar

surface of the hind paw. A positive response is a sharp withdrawal of the paw.

Threshold Determination: The mechanical withdrawal threshold is the lowest filament force

that elicits a consistent withdrawal response.

Drug Administration: Administer SR14150 (e.g., 10 mg/kg, s.c.) or vehicle.
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Post-treatment Assessment: Re-assess the mechanical withdrawal threshold at a

predetermined time point (e.g., 60 minutes) after drug administration. An increase in the

withdrawal threshold indicates an antiallodynic effect.

Assessment of Sedation and Motor Coordination
(Rotarod Test)

Apparatus: Use a commercially available rotarod apparatus for mice.

Training: Train the mice on the rotarod at a constant speed (e.g., 4 rpm) for a set duration

(e.g., 5 minutes) for 2-3 days prior to the experiment to establish a baseline performance.

Drug Administration: Administer SR14150 at various doses or vehicle.

Testing: At a specified time after drug administration, place the mice on the rotarod, which is

set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).

Data Collection: Record the latency to fall from the rotating rod. A decrease in the latency to

fall compared to baseline or vehicle-treated animals indicates motor impairment and/or

sedation.

Mandatory Visualizations
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Caption: Signaling pathways of SR14150 via NOP and mu-opioid receptors.
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Caption: Experimental workflow for determining and improving the therapeutic window.

Strategies to Improve the Therapeutic Window of
SR14150
Improving the therapeutic window of SR14150 is crucial for its clinical translation. Here are

some potential strategies:

Advanced Formulation Strategies:

Lipid-based Nanoparticles: Encapsulating SR14150 in solid lipid nanoparticles (SLNs) or

nanostructured lipid carriers (NLCs) could provide controlled drug release. This may

reduce the peak plasma concentration, thereby mitigating sedation, while maintaining a
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sustained therapeutic level for analgesia. These nanoparticles can also be designed to

enhance brain penetration.

Prodrug Approach: A prodrug is an inactive or less active derivative of a drug molecule

that is converted to the active form in the body. Designing a prodrug of SR14150 could

alter its pharmacokinetic profile, potentially leading to a slower onset of action and

reduced peak-dose related side effects like sedation.

Combination Therapy:

Co-administration with a Mu-Opioid Antagonist: In the context of chronic pain where the

NOP receptor is the primary target for efficacy, co-administering SR14150 with a low dose

of a peripherally restricted mu-opioid antagonist could potentially block the MOR-mediated

sedative effects without significantly affecting the NOP-mediated analgesia.

Route of Administration:

Targeted Delivery: For certain types of localized chronic pain, developing formulations for

targeted delivery (e.g., intrathecal or topical) could maximize the local concentration of

SR14150 at the site of pain and minimize systemic exposure, thereby reducing the risk of

sedation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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